molecular formula C17H18N4O3S B1193170 Mnk2-IN-8e

Mnk2-IN-8e

Cat. No. B1193170
M. Wt: 358.42
InChI Key: XVARHXDLQROMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mnk2-IN-8e is a potent and selective Mnk2 inhibitor.

Scientific Research Applications

Role in Protein Synthesis and Disease Treatment

Mnk1 and Mnk2, the protein kinases inhibited by Mnk2-IN-8e, are responsible for phosphorylating eIF4E, a factor in initiating translation. Inhibiting these kinases could be crucial in treating metabolic diseases like cancer, diabetes, and hyperlipidemia. Among various compounds, Mnk2-IN-8e has shown significant activity against Mnk2, suggesting its potential in developing treatments for these diseases (Gopaul & Koorbanally, 2016).

Impact on Cell Growth and Development

Research on mice lacking Mnk1 or Mnk2 genes showed that these kinases are essential for phosphorylation of eIF4E, which affects cell growth during development. This indicates that Mnk2-IN-8e, by targeting these kinases, could influence processes related to cell growth and development (Ueda et al., 2004).

Oncogenic and Tumor Suppressive Roles

The alternative splicing of MKNK2, which encodes Mnk2, results in isoforms with differing oncogenic properties. Mnk2a acts as a tumor suppressor, whereas Mnk2b is pro-oncogenic. Mnk2-IN-8e's inhibition of Mnk2 could therefore have implications in cancer treatment by modulating these pathways (Maimon et al., 2014).

Role in Translation and Cellular Signaling

Mnk2 regulates protein synthesis through phosphorylation of eIF4E. Studies have shown that Mnk2a and Mnk2b, derived from the same gene, have distinct roles in cellular signaling. Mnk2-IN-8e's inhibition of Mnk2 could affect these processes, having significant implications in diseases where protein synthesis is dysregulated (Scheper et al., 2003).

Implications in Lung Cancer

MNK2 overexpression in non-small cell lung cancer (NSCLC) has been linked to proliferation, migration, invasion, and lower survival rates. By targeting MNK2, Mnk2-IN-8e could be a potential therapeutic agent in the treatment of NSCLC (Guo et al., 2017).

properties

Product Name

Mnk2-IN-8e

Molecular Formula

C17H18N4O3S

Molecular Weight

358.42

IUPAC Name

5-[2-(2,4-Dimethoxy-phenylamino)-pyrimidin-4-yl]-3,4-dimethyl-3H-thiazol-2-one

InChI

InChI=1S/C17H18N4O3S/c1-10-15(25-17(22)21(10)2)13-7-8-18-16(20-13)19-12-6-5-11(23-3)9-14(12)24-4/h5-9H,1-4H3,(H,18,19,20)

InChI Key

XVARHXDLQROMIB-UHFFFAOYSA-N

SMILES

O=C1SC(C2=NC(NC3=CC=C(OC)C=C3OC)=NC=C2)=C(C)N1C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Mnk2 IN-8e;  Mnk2-IN 8e;  Mnk2 IN 8e;  Mnk2-IN-8e

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mnk2-IN-8e
Reactant of Route 2
Reactant of Route 2
Mnk2-IN-8e
Reactant of Route 3
Reactant of Route 3
Mnk2-IN-8e
Reactant of Route 4
Mnk2-IN-8e
Reactant of Route 5
Reactant of Route 5
Mnk2-IN-8e
Reactant of Route 6
Reactant of Route 6
Mnk2-IN-8e

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.